2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one
Overview
Description
Synthesis Analysis
The synthesis of chromen-4-one derivatives typically involves the Knoevenagel reaction, which is a condensation reaction between carbonyl compounds and active methylene compounds. For instance, the compound 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) was synthesized using this method, showcasing the utility of the Knoevenagel reaction in producing chromen-4-one derivatives with high precision and structural integrity. This approach highlights the versatility and efficiency of modern synthetic methods in accessing complex organic frameworks (Elenkova et al., 2014).
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives is characterized using X-ray crystallography, which provides detailed insights into the arrangement of atoms within the crystal lattice. The crystal structure of these compounds typically exhibits significant sensitivity to solvent polarity and hydrogen bonding, demonstrating their complex interaction with the environment. These interactions are crucial for understanding the compound's behavior in different chemical contexts (Elenkova et al., 2014).
Chemical Reactions and Properties
Chromen-4-one derivatives undergo various chemical reactions, including Michael addition and cyclization, to form new pyranochromene derivatives. These reactions are facilitated by conditions such as reflux in acetic acid, highlighting the reactive nature of these compounds and their ability to form complex structures with high yields (Mahdavinia & Peikarporsan, 2013).
Scientific Research Applications
Synthesis and Optimization
- A study by Hosseini et al. (2019) focused on the synthesis of bis(benzo[g]chromene) derivatives, which are related to 4H-chromen-4-one, through a one-pot, multi-component reaction. This process notably did not require a catalyst and yielded good results with simple work-up procedures (Hosseini, Bayat, & Afsharnezhad, 2019).
Antioxidant Properties
- Kancheva et al. (2010) investigated the antioxidant properties of new 4-hydroxy-bis-coumarins, closely related to 4H-chromen-4-one. They found that these compounds showed strong radical scavenging activity, with certain structures displaying significantly stronger antioxidant activity than others (Kancheva, Boranova, Nechev, & Manolov, 2010).
Antimicrobial Activity
- Synthesized biscoumarin derivatives, which share structural similarities with 4H-chromen-4-one, were found to exhibit notable antimicrobial properties. These compounds were synthesized and evaluated for their effectiveness in inhibiting bacterial growth, as reported by Sahar et al. (2017) (Sahar, Khan, Ahmad, Zahoor, Mansha, & Iqbal, 2017).
Biological Activity
- Shaabani et al. (2009) described the synthesis of highly functionalized bis(4H-chromene) derivatives, noting their relation to bioactive compounds like pentalongin and dehydroherbarin. These compounds are known for their broad spectrum of biological activity (Shaabani, Ghadari, Sarvary, & Rezayan, 2009).
Pharmaceutical Properties
- A study by Dochev et al. (2017) explored the pharmacological properties of biologically active bis-4-hydroxycoumarin derivatives, which are structurally related to 4H-chromen-4-one. Their research contributed to understanding the influence of various substituents on these compounds' molecular configuration and pharmacological potential (Dochev, Roller, Milunovic, & Manolov, 2017).
Safety And Hazards
Future Directions
Please note that the information provided is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, further research and consultation with experts in the field are recommended.
properties
IUPAC Name |
2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22O5/c30-27-23-13-7-8-14-24(23)34-29(28(27)31)22-15-16-25(32-18-20-9-3-1-4-10-20)26(17-22)33-19-21-11-5-2-6-12-21/h1-17,31H,18-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTHPNVNUFJGCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=C(C(=O)C4=CC=CC=C4O3)O)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442612 | |
Record name | 3',4'-dibenzyloxyflavonol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one | |
CAS RN |
307521-00-2 | |
Record name | 3',4'-dibenzyloxyflavonol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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